molecular formula C11H14ClNO3 B2526628 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide CAS No. 2005501-35-7

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Cat. No.: B2526628
CAS No.: 2005501-35-7
M. Wt: 243.69
InChI Key: OVNGWUOHTOPTKJ-UHFFFAOYSA-N
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Description

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent. Its molecular formula is C10H12ClNO2, and it has a molecular weight of 213.66 g/mol . This compound is known for its unique structural properties, which include a chloro group, a methoxy group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide typically involves the reaction of 3-chloropropanoyl chloride with 4-methoxybenzylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. The amide linkage provides stability to the molecule and can interact with various biological targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide is unique due to the presence of both a chloro group and a methoxy group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-chloro-N-[(4-methoxyphenyl)methoxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-10-4-2-9(3-5-10)8-16-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNGWUOHTOPTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CONC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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